molecular formula C10H14O2 B1368153 1-(3-Methoxyphenyl)propan-1-ol CAS No. 52956-27-1

1-(3-Methoxyphenyl)propan-1-ol

Cat. No. B1368153
CAS RN: 52956-27-1
M. Wt: 166.22 g/mol
InChI Key: OTBXPRJLIYBQHF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.217 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1-(3-Methoxyphenyl)propan-1-ol involves several steps. In one method, ethylmagnesium bromide reacts with m-Anisaldehyde to yield the product . Other methods involve the use of Diethylzinc or Bromoethane .


Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)propan-1-ol consists of a propyl (three-carbon) chain attached to a methoxyphenyl group . The exact structure can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

1-(3-Methoxyphenyl)propan-1-ol, like other alcohols, can undergo a variety of chemical reactions. For example, it can be converted to alkyl halides .


Physical And Chemical Properties Analysis

1-(3-Methoxyphenyl)propan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 265.3±23.0 °C at 760 mmHg, and a flash point of 109.2±16.9 °C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1-(3-Methoxyphenyl)propan-1-ol” is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the chemical synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
  • Density, Speed of Sound, Refractive Index and Relative Permittivity Measurement

    • Application : “1-(3-Methoxyphenyl)propan-1-ol” might be used in the measurement of density, speed of sound, refractive index and relative permittivity of liquid mixtures .
    • Method : The densities were converted to excess volumes and fitted by a third-order Redlich–Kister equation for further use in the calculation of the excess spectra .
    • Results : The outcomes of the measurements are not specified in the source .
  • Synthesis of 3-(4-methoxyphenyl)-propan-1-one

    • Application : “1-(3-Methoxyphenyl)propan-1-ol” might be used in the synthesis of 3-(4-methoxyphenyl)-propan-1-one .
    • Method : The synthesis of the compound was obtained in a flat-bottomed flask (250 mL), was added 20 mL of methanol, 3g of 2-hydroxy acetophenone, 10 mL of sodium hydroxide solution (10%), and 3ml of p-anisaldehyde. The reaction mixture was kept under stirring at 80°C for 4h .
    • Results : The outcomes of the synthesis are not specified in the source .
  • Synthesis of 1-(3-Methoxyphenyl)-1-propanone

    • Field : Organic Chemistry
    • Application : “1-(3-Methoxyphenyl)propan-1-ol” can be used in the synthesis of “1-(3-Methoxyphenyl)-1-propanone”, a compound with various applications in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
  • Synthesis of 3-(4-Methoxyphenyl)-2-propyn-1-ol

    • Field : Organic Chemistry
    • Application : “1-(3-Methoxyphenyl)propan-1-ol” can potentially be used in the synthesis of “3-(4-Methoxyphenyl)-2-propyn-1-ol”, another organic compound .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
  • Nonlinear Optics and Biological Activity

    • Field : Physics and Biology
    • Application : Organic compounds, potentially including “1-(3-Methoxyphenyl)propan-1-ol”, have been researched for their promising applications in nonlinear optics (NLO) and for their biological activity .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the research involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
  • Synthesis of 1-(3-Methoxyphenyl)-1-propanone

    • Field : Organic Chemistry
    • Application : “1-(3-Methoxyphenyl)propan-1-ol” can be used in the synthesis of “1-(3-Methoxyphenyl)-1-propanone”, a compound with various applications in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
  • Synthesis of 3-(4-Methoxyphenyl)-2-propyn-1-ol

    • Field : Organic Chemistry
    • Application : “1-(3-Methoxyphenyl)propan-1-ol” can potentially be used in the synthesis of “3-(4-Methoxyphenyl)-2-propyn-1-ol”, another organic compound .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the synthesis involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .
  • Nonlinear Optics and Biological Activity

    • Field : Physics and Biology
    • Application : Organic compounds, potentially including “1-(3-Methoxyphenyl)propan-1-ol”, have been researched for their promising applications in nonlinear optics (NLO) and for their biological activity .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the research involving “1-(3-Methoxyphenyl)propan-1-ol” are not specified in the source .

properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXPRJLIYBQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415680
Record name 1-(3-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)propan-1-ol

CAS RN

52956-27-1
Record name 1-(3-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
P Norman - Expert Opinion on Therapeutic Patents, 2013 - Taylor & Francis
A crystalline form (form B) of the novel glucocorticoid receptor agonist 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (…
Number of citations: 6 www.tandfonline.com
S Condon, JY Nédélec - Journal of Organometallic Chemistry, 2010 - Elsevier
Reduction of benzal halide derivatives and α,α,α,-trichloromethylbenzene by magnesium powder in DMAc affords α-halocarbanions which then react with triethylborane to give …
Number of citations: 5 www.sciencedirect.com
WX Zhao, GJ Liu, J Wang, F Li, L Liu - Tetrahedron: Asymmetry, 2016 - Elsevier
A simple method for the synthesis of a MeO-PEG-supported chiral ferrocenyl oxazoline carbinol ligand has been developed. The chiral ligand was successfully applied to the catalytic …
Number of citations: 11 www.sciencedirect.com
E Sahin, H Kilic - Tetrahedron: Asymmetry, 2011 - Elsevier
A series of chiral sterically constrained tricyclic pyrrolidinyl alcohol ligands were synthesized from the appropriate amino acids, and a comparative study of the activity and selectivity of …
Number of citations: 6 www.sciencedirect.com
X Wang, J Zhang, Y Liu, Y Cui - Bulletin of the Chemical Society of …, 2014 - journal.csj.jp
Two chiral porous organic polymers (CPOPs) were synthesized by linking a TADDOL-embedded building block with arylethynylenes units. The CPOPs are highly stable to thermal …
Number of citations: 18 www.journal.csj.jp
C Sappino, L Primitivo, M De Angelis, F Righi… - RSC …, 2020 - pubs.rsc.org
A linear β-amino alcohol ligand, previously found to be a very efficient catalyst for enantioselective addition of dialkylzinc to aromatic aldehydes, has been anchored on differently …
Number of citations: 8 pubs.rsc.org
C Sappino, A Mari, A Mantineo, M Moliterno… - Organic & …, 2018 - pubs.rsc.org
A study aimed at the synthesis and structure optimization of new, efficient, optically active β-amino alcohol ligands with a structure suitable for immobilization on magnetite nanoparticles …
Number of citations: 17 pubs.rsc.org
NCT Tavares, VRG Cacho, DCS Costa… - Applied …, 2022 - Wiley Online Library
Taking advantage of the opposite chirality of two privileged starting materials, l‐cysteine and d‐penicillamine, a wide range of thiazolidine‐based amino alcohols was synthesized. l‐…
Number of citations: 2 onlinelibrary.wiley.com
M Hemmerling, S Nilsson, K Edman… - Journal of Medicinal …, 2017 - ACS Publications
A class of potent, nonsteroidal, selective indazole ether-based glucocorticoid receptor modulators (SGRMs) was developed for the inhaled treatment of respiratory diseases. Starting …
Number of citations: 55 pubs.acs.org
PS Wu, C Chen - Journal of the Chinese Chemical Society, 2012 - Wiley Online Library
Chiral 8‐substituted 2‐(8,10,10‐trimethyl‐6‐aza‐tricyclo[7.1.1.0 ]undeca‐2(7),3,5‐trien‐5‐yl)‐phenols were prepared from a high enantiopurity (>97% ee) of (1R)‐(+)‐α‐pinene, and …
Number of citations: 3 onlinelibrary.wiley.com

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